
2,3,4,5-Tetraethyl-1-ethynylphospholane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetraethyl-1-ethynylphospholane is a unique organophosphorus compound characterized by its ethynyl and tetraethyl substituents on a phospholane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetraethyl-1-ethynylphospholane typically involves the reaction of ethynylphosphine with tetraethylphospholane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction is often catalyzed by transition metal complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetraethyl-1-ethynylphospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phospholanes, depending on the reaction conditions and reagents used.
Scientific Research Applications
2,3,4,5-Tetraethyl-1-ethynylphospholane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for synthesizing other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a drug delivery system.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,3,4,5-Tetraethyl-1-ethynylphospholane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the phospholane ring can coordinate with metal centers, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5-Tetraethyl-1-silacyclopentadiene
- 2,3,4,5-Tetraethyl-1-germacyclopentadiene
- 2,3,4,5-Tetraethyl-1-stannacyclopentadiene
Uniqueness
2,3,4,5-Tetraethyl-1-ethynylphospholane is unique due to its ethynyl substituent, which imparts distinct reactivity and potential applications compared to its silicon, germanium, and tin analogs. The presence of the ethynyl group allows for additional functionalization and interaction with various chemical and biological systems.
Properties
CAS No. |
918531-33-6 |
|---|---|
Molecular Formula |
C14H25P |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
2,3,4,5-tetraethyl-1-ethynylphospholane |
InChI |
InChI=1S/C14H25P/c1-6-11-12(7-2)14(9-4)15(10-5)13(11)8-3/h5,11-14H,6-9H2,1-4H3 |
InChI Key |
MRLGSZGRGJMTIW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C(P(C1CC)C#C)CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


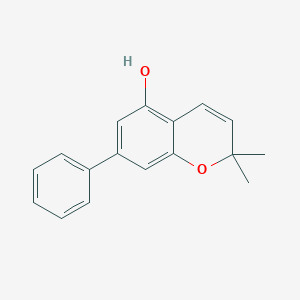
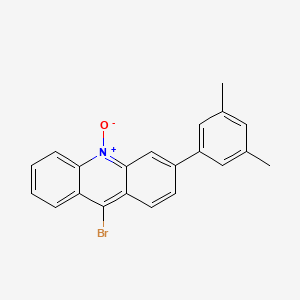

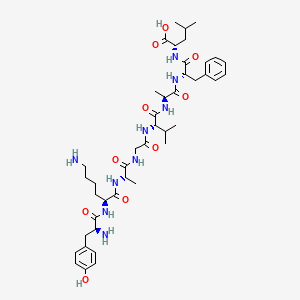
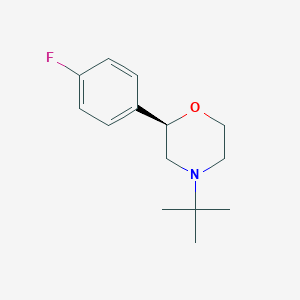
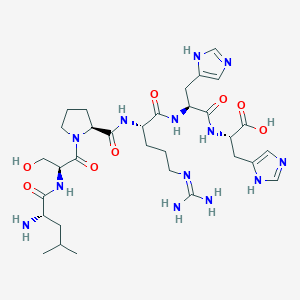
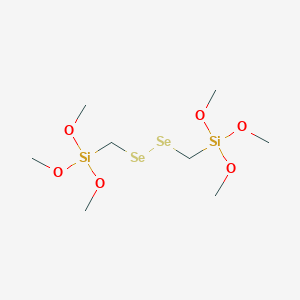
![7,8-Dimethyl-10-(3-methylbutyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14193824.png)
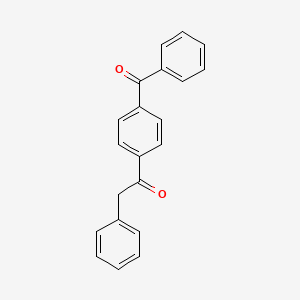
![3-([2,2'-Bithiophen]-5-yl)-3-phenyl-3H-naphtho[2,1-b]pyran](/img/structure/B14193839.png)
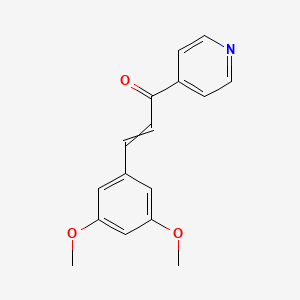
![4-[2-(2-Methoxyethyl)-1-benzofuran-5-yl]benzonitrile](/img/structure/B14193842.png)

![N-[(4-Fluorophenyl)methyl]-N'-hydroxyurea](/img/structure/B14193855.png)
